molecular formula C9H17NO5 B13702964 5-((2-(2-Hydroxyethoxy)ethyl)amino)-5-oxopentanoic acid

5-((2-(2-Hydroxyethoxy)ethyl)amino)-5-oxopentanoic acid

Katalognummer: B13702964
Molekulargewicht: 219.23 g/mol
InChI-Schlüssel: OGDCNKAHMPIJSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-((2-(2-Hydroxyethoxy)ethyl)amino)-5-oxopentanoic acid is an organic compound with a complex structure that includes both amino and carboxylic acid functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-(2-Hydroxyethoxy)ethyl)amino)-5-oxopentanoic acid typically involves the reaction of 2-(2-Hydroxyethoxy)ethylamine with a suitable precursor, such as a keto acid. The reaction conditions often include the use of a solvent like dimethylformamide (DMF) and a catalyst such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its applications in various industries.

Analyse Chemischer Reaktionen

Types of Reactions

5-((2-(2-Hydroxyethoxy)ethyl)amino)-5-oxopentanoic acid can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The keto group can be reduced to form a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and electrophiles like acyl chlorides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the keto group can yield an alcohol.

Wissenschaftliche Forschungsanwendungen

5-((2-(2-Hydroxyethoxy)ethyl)amino)-5-oxopentanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: It is used in the production of polymers and other materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-((2-(2-Hydroxyethoxy)ethyl)amino)-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and the molecular target involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include:

  • 2-{[2-(2-Hydroxyethoxy)ethyl]amino}ethanol
  • 2,2’-{[2-(2-Hydroxyethoxy)ethyl]imino}diethanol

Uniqueness

5-((2-(2-Hydroxyethoxy)ethyl)amino)-5-oxopentanoic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This versatility makes it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C9H17NO5

Molekulargewicht

219.23 g/mol

IUPAC-Name

5-[2-(2-hydroxyethoxy)ethylamino]-5-oxopentanoic acid

InChI

InChI=1S/C9H17NO5/c11-5-7-15-6-4-10-8(12)2-1-3-9(13)14/h11H,1-7H2,(H,10,12)(H,13,14)

InChI-Schlüssel

OGDCNKAHMPIJSO-UHFFFAOYSA-N

Kanonische SMILES

C(CC(=O)NCCOCCO)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.